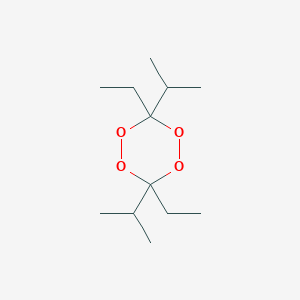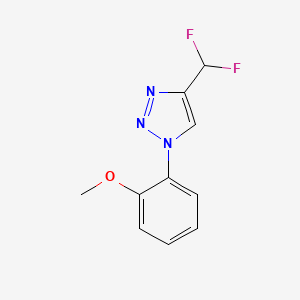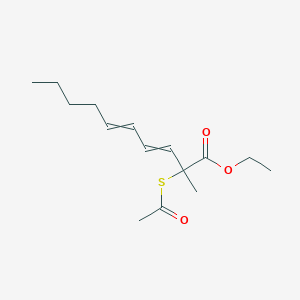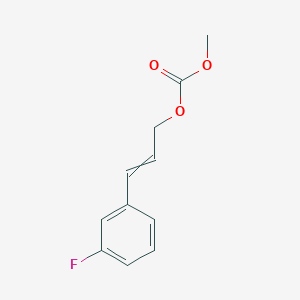
3,6-Diethyl-3,6-di(propan-2-yl)-1,2,4,5-tetroxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diethyl-3,6-di(propan-2-yl)-1,2,4,5-tetroxane is an organic compound with a unique structure characterized by the presence of four oxygen atoms in a cyclic arrangement
Chemical Reactions Analysis
3,6-Diethyl-3,6-di(propan-2-yl)-1,2,4,5-tetroxane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the cleavage of the tetroxane ring, resulting in the formation of simpler compounds.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and toxicology.
Industry: It could be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which 3,6-Diethyl-3,6-di(propan-2-yl)-1,2,4,5-tetroxane exerts its effects is not well-documented. it is likely to interact with molecular targets through its functional groups, leading to various biochemical and physiological effects. The specific pathways involved would depend on the context of its use and the nature of its interactions with other molecules.
Comparison with Similar Compounds
3,6-Diethyl-3,6-di(propan-2-yl)-1,2,4,5-tetroxane can be compared with other similar compounds, such as:
3,6-di(propan-2-yl)-1,2,4,5-tetrathiane: This compound has sulfur atoms instead of oxygen atoms in the ring, leading to different chemical properties and reactivity.
3,6-diethyl-3,6-diphenyl-1,2,4,5-tetroxane: This compound has phenyl groups instead of propan-2-yl groups, which can affect its stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and physical properties.
Properties
CAS No. |
914917-09-2 |
|---|---|
Molecular Formula |
C12H24O4 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3,6-diethyl-3,6-di(propan-2-yl)-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C12H24O4/c1-7-11(9(3)4)13-15-12(8-2,10(5)6)16-14-11/h9-10H,7-8H2,1-6H3 |
InChI Key |
VJIHFQHVRUHIRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OOC(OO1)(CC)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethyl-N-[1-(2-methoxy-5-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B15169166.png)
![2,2-Dimethyl-N-[2-(prop-1-en-2-yl)phenyl]propanamide](/img/structure/B15169169.png)
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B15169179.png)



![Isoindolo[2,1-b]isoquinolin-5(7H)-one, 12-(trimethylsilyl)-](/img/structure/B15169211.png)

![{3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane](/img/structure/B15169227.png)
![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)
![[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B15169239.png)
![Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate](/img/structure/B15169252.png)
![9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B15169255.png)

